7-Chloroindoline

Übersicht

Beschreibung

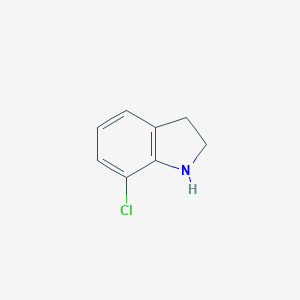

7-Chloroindoline is a chemical compound belonging to the indole family, characterized by the presence of a chlorine atom at the seventh position of the indoline ring. Indoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The molecular formula of this compound is C8H6ClN.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 7-Chloroindoline can be synthesized through various methods. One common approach involves the reaction of 2,3-dihydroindole with a chlorinating agent. For instance, 7-Chloroindole can be synthesized from 2,3-dihydroindole using reagents like phosphorus oxychloride (POCl3) under controlled conditions .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 7-Chloroindoline undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form this compound-2,3-dione.

Reduction: Reduction reactions can convert it into different indoline derivatives.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are employed.

Substitution: Nucleophiles like sodium methoxide (NaOMe) can be used for substitution reactions.

Major Products:

Oxidation: this compound-2,3-dione.

Reduction: Various reduced indoline derivatives.

Substitution: Compounds with different functional groups replacing the chlorine atom.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Key Role in Drug Synthesis

7-Chloroindoline serves as a crucial intermediate in the synthesis of pharmaceuticals targeting neurological disorders and cancer treatments. Its derivatives are explored for their potential to act as inhibitors of specific enzymes, which can lead to new therapeutic strategies. For instance, studies have shown that chlorinated indoles exhibit significant antibacterial activity against various pathogens, indicating their potential use in developing novel antibiotics .

Case Study: Antimicrobial Properties

Research has demonstrated that 7-chloroindole effectively inhibits biofilm formation in Vibrio parahaemolyticus, a pathogen responsible for seafood-borne illnesses. The compound showed a minimum inhibitory concentration (MIC) of 200 μg/mL against biofilm formation without affecting planktonic cell growth . This suggests its utility in combating antibiotic-resistant infections.

Biochemical Research

Enzyme Inhibition Studies

In biochemical research, this compound is utilized to study its effects on biological systems. It has been identified as a potential inhibitor of various enzymes involved in bacterial virulence. For example, it was found to downregulate virulence genes associated with adhesion and toxin production in Escherichia coli and other nosocomial pathogens .

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR studies have indicated that substitutions at specific positions on the indole ring enhance antimicrobial activity. This analytical approach aids researchers in designing more effective derivatives with improved therapeutic profiles .

Material Science

Organic Semiconductors and Polymers

In material science, this compound is being investigated for its role in the development of organic semiconductors and polymers. Its unique electronic properties enhance the performance of electronic devices, making it a promising candidate for applications in organic electronics .

Agricultural Chemistry

Development of Agrochemicals

The compound is also explored for its potential use in developing agrochemicals such as herbicides and fungicides. Its targeted action could provide a more environmentally friendly approach to pest control compared to traditional chemicals .

Fluorescent Probes

Imaging Applications

this compound is utilized in creating fluorescent probes for imaging applications in biological research. These probes are essential for studying cellular processes and molecular interactions, providing valuable insights into biological systems .

Summary Table of Applications

| Application Area | Description | Key Findings/Case Studies |

|---|---|---|

| Pharmaceutical Development | Intermediate for drugs targeting neurological disorders and cancer | Effective against Vibrio parahaemolyticus biofilms |

| Biochemical Research | Studies on enzyme inhibition and virulence factors | Downregulates virulence genes in E. coli |

| Material Science | Development of organic semiconductors | Enhances performance of electronic devices |

| Agricultural Chemistry | Development of targeted agrochemicals | Potential for eco-friendly pest control |

| Fluorescent Probes | Imaging applications for biological research | Insights into cellular processes and molecular interactions |

Wirkmechanismus

The mechanism of action of 7-Chloroindoline derivatives varies depending on the specific compound and its target. For instance, some derivatives exhibit biological activity by interacting with specific enzymes or receptors. The molecular targets and pathways involved can include inhibition of enzyme activity or modulation of receptor signaling pathways.

Vergleich Mit ähnlichen Verbindungen

- 7-Chloroindole

- 5-Chloroindoline

- 6-Chloroindoline

- 7-Bromoindoline

Comparison: 7-Chloroindoline is unique due to the specific position of the chlorine atom, which can influence its chemical reactivity and biological activity. Compared to other chloroindoline derivatives, this compound may exhibit different pharmacological properties and reactivity patterns, making it a valuable compound for various applications .

Biologische Aktivität

7-Chloroindoline, a derivative of indole, has garnered attention in recent years due to its diverse biological activities, particularly in antimicrobial and antibiofilm applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy against various pathogens, and implications for therapeutic use.

Chemical Structure and Properties

This compound is characterized by the presence of a chlorine atom at the 7-position of the indoline structure. This substitution plays a crucial role in its biological activity. The compound's chemical formula is , and it exhibits properties typical of halogenated indoles, which are known for their enhanced antibacterial and antifungal activities.

Antimicrobial Activity

Research indicates that this compound demonstrates significant antimicrobial properties against various bacterial strains. Notably, it has been tested against Vibrio parahaemolyticus , a common cause of seafood-borne gastroenteritis. The minimum inhibitory concentration (MIC) for this compound was found to be 200 μg/mL , effectively inhibiting biofilm formation without affecting planktonic cell growth .

Comparative Antimicrobial Efficacy

| Compound | MIC (μg/mL) | Biofilm Inhibition (%) | Effect on Planktonic Growth |

|---|---|---|---|

| 4-Chloroindole | 50 | >80% | Yes |

| 7-Chloroindole | 200 | Moderate | No |

| Tetracycline | - | - | Yes |

This table summarizes the comparative efficacy of this compound against other chlorinated indoles. While it is less potent than 4-chloroindole in terms of biofilm inhibition, it still presents a viable option for targeting biofilm-related infections.

The mechanisms through which this compound exerts its antimicrobial effects include:

- Biofilm Disruption : It inhibits the formation of biofilms, which are protective structures formed by bacteria that contribute to persistent infections.

- Membrane Damage : Studies have shown that both 4-chloroindole and 7-chloroindole cause visible damage to bacterial cell membranes, leading to cell lysis and death .

- Virulence Factor Modulation : These compounds can downregulate virulence genes associated with adhesion and toxin production in pathogens like Escherichia coli , suggesting a potential role in antivirulence strategies .

Case Studies and Research Findings

- Study on Vibrio parahaemolyticus : A study examined the effects of various halogenated indoles on Vibrio parahaemolyticus . The results indicated that while 7-chloroindole effectively inhibited biofilm formation, it did not significantly affect the growth of planktonic cells, highlighting its selective action against biofilm-associated bacteria .

- Antibiofilm Properties : Another investigation focused on the antibiofilm properties of chloroindoles, including 7-chloroindole. The study demonstrated that this compound could inhibit biofilm formation by more than 67% at concentrations as low as 20 μg/mL when tested against various nosocomial pathogens .

- Structure-Activity Relationship (SAR) : Quantitative structure-activity relationship (QSAR) analyses revealed that chlorination at specific positions (like the 7-position) is critical for the antibacterial activity of indole derivatives. This suggests that modifications to the indole structure can enhance or diminish its biological activity .

Eigenschaften

IUPAC Name |

7-chloro-2,3-dihydro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClN/c9-7-3-1-2-6-4-5-10-8(6)7/h1-3,10H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMPUMOUPCGQKNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C1C=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70454551 | |

| Record name | 7-CHLOROINDOLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70454551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114144-22-8 | |

| Record name | 7-CHLOROINDOLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70454551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-chloro-2,3-dihydro-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How can 7-Chloroindoline be modified to create enantiomerically enriched compounds?

A1: Research demonstrates that this compound can be enantioselectively deprotonated using sec-Butyllithium and the chiral diamine (-)-sparteine. [] This creates a configurationally stable organolithium intermediate which can then react stereoselectively with various electrophiles. This methodology allows for the synthesis of a range of 2-substituted 7-Chloroindolines with good to excellent enantiomeric ratios. []

Q2: Is there structural information available for this compound-2,3-dione, a potential derivative or synthetic intermediate of this compound?

A2: Yes, this compound-2,3-dione crystallizes with two independent molecules in the asymmetric unit. [] The crystal structure reveals the molecules are linked by N—H⋯O hydrogen bonds, forming centrosymmetric, tetrameric assemblies. Additionally, C—H⋯O interactions are also observed within the crystal structure. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.